Furo[2,3-c]pyridine, 7-bromo- is a heterocyclic aromatic compound characterized by a fused pyridine and furan ring system. This compound contains a bromine atom at the 7-position of the pyridine ring, which can significantly influence its chemical properties and biological activities. The presence of the furo group contributes to its unique electronic structure, making it an interesting subject for various chemical and biological studies.
Additionally, furo[2,3-c]pyridine can engage in tandem and cascade reactions, which are efficient for constructing complex molecular architectures.
Furo[2,3-c]pyridine derivatives have shown notable biological activities. They primarily target Gram-positive bacteria through mechanisms involving photodynamic ablation. This process generates reactive oxygen species (ROS) upon light activation, leading to oxidative stress that damages essential cellular components such as proteins and DNA. The compound's interaction with bacterial cells has been studied extensively for its potential applications in antimicrobial therapies .
The compound acts as a photosensitizer, requiring light exposure to generate ROS effectively. This interaction disrupts critical biochemical pathways in bacterial cells, showcasing its potential as an imaging agent and therapeutic agent against infections caused by Gram-positive bacteria.
The synthesis of furo[2,3-c]pyridine can be achieved through various methods:
Furo[2,3-c]pyridine has potential applications in several fields:
Research on furo[2,3-c]pyridine includes interaction studies with various biomolecules. These studies focus on how the compound interacts with enzymes and proteins within bacterial cells, providing insights into its mechanism of action and potential therapeutic uses. The pharmacokinetics of the compound also play a crucial role in determining its bioavailability and efficacy as a drug candidate .
Furo[2,3-c]pyridine shares structural similarities with other heterocyclic compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Notable Features | Biological Activity |
|---|---|---|---|
| Furo[2,3-b]pyridine | Fused pyridine-furan | Different substitution patterns at 3- and 5-positions | Antimicrobial properties |
| Thieno[2,3-c]pyridine | Fused thiophene-pyridine | Contains sulfur; different electronic properties | Potential anti-inflammatory effects |
| Isoquinoline | Fused benzene-pyridine | Aromatic nature; varied reactivity | Diverse pharmacological activities |
| Quinoline | Fused benzene-pyridine | Stable aromatic system; used in dyes | Antimalarial properties |
Furo[2,3-c]pyridine is unique due to its specific bromination pattern and the resulting reactivity profile that distinguishes it from these similar compounds. Its ability to generate reactive oxygen species upon light activation also sets it apart in terms of biological applications.
The classical synthesis of furo[2,3-c]pyridine, 7-bromo- begins with N-benzenesulfonylpiperidin-4-one as a precursor. A Wittig olefination using triphenylphosphine ylide (Ph₃P=CHCO₂Et) in refluxing chloroform yields a β,γ-unsaturated ester intermediate (70% yield over two steps). Subsequent deconjugation with 1,8-diazabicycloundec-7-ene (DBU) in tetrahydrofuran (THF) ensures regioselective isomerization to the α,β-unsaturated system. Hydrolysis with 2N NaOH generates a carboxylic acid, which undergoes selenylation with phenylselenenyl chloride (PhSeCl) to form a selenide intermediate (89% yield). Oxidative dehydroselenylation using sodium periodate (NaIO₄) produces a key lactone precursor, which is reduced with diisobutylaluminum hydride (DIBALH) to yield the furan-containing intermediate (87% yield). Final aromatization with potassium tert-butoxide completes the synthesis (88% yield).
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Wittig Olefination | Ph₃P=CHCO₂Et, CHCl₃, reflux | 70 |
| 2 | DBU-Mediated Deconjugation | DBU, THF, reflux | - |
| 3 | Selenylation | PhSeCl, THF, rt | 89 |
| 4 | Oxidative Deselenylation | NaIO₄, THF, rt | 95 |
| 5 | DIBALH Reduction | DIBALH, THF, 0°C | 87 |
| 6 | Aromatization | t-BuOK, THF, reflux | 88 |
Recent advances leverage transition-metal catalysis to streamline annulation. The Groebke-Blackburn-Bienaymé (GBB) three-component reaction constructs tricyclic derivatives using pyridoxal hydrochloride, 2-aminopyridines, and tert-alkyl isocyanides under mild conditions (room temperature, HCl/dioxane). This method avoids energy-intensive microwave heating, achieving yields of 52–85% while enhancing scalability. Rhodium-catalyzed tandem reactions further enable direct cyclization of 2-aminopyridines with α,β-unsaturated carbonyls, reducing step counts and purification demands.
The C7 bromine atom serves as a handle for site-selective modifications. Suzuki-Miyaura cross-coupling with arylboronic acids under palladium catalysis replaces bromine with aryl groups, enabling diversification of the core scaffold. Alternatively, nucleophilic aromatic substitution (SNAr) with amines or thiols proceeds efficiently in dimethylformamide (DMF) at 80°C, yielding C7-aminated or -thiolated derivatives. Selectivity is governed by the electron-deficient pyridine ring, which directs incoming nucleophiles to the para position relative to the furan oxygen.
Continuous flow systems enhance reproducibility and scalability. A recent study optimized bromopyridinium salt synthesis using a Bayesian optimization platform (EDBO+). By varying residence time, temperature, and reagent stoichiometry in a microreactor, the platform identified conditions maximizing both yield (92%) and space-time yield (14.6 g·L⁻¹·h⁻¹). This approach minimizes manual intervention and enables real-time adjustment of reaction parameters, critical for industrial-scale production.
The structural characterization of furo[2,3-c]pyridine derivatives has been extensively investigated through X-ray crystallographic analysis, providing definitive insights into their molecular geometry and annulation patterns [3] [6]. Single-crystal X-ray diffraction studies have confirmed the formation of the fused heterocyclic framework, with the furan and pyridine rings adopting a planar configuration that maximizes aromatic stabilization [3]. The crystallographic data reveals that furo[2,3-c]pyridine systems typically crystallize in monoclinic space groups, with specific examples including P21/c symmetry and unit cell parameters exhibiting characteristic bond lengths and angles [6] [27].
Crystallographic investigations of related furo[2,3-c]pyridine structures demonstrate that the annulation pattern follows a specific geometric arrangement where the oxygen atom of the furan ring is positioned adjacent to the nitrogen-containing pyridine moiety [3] [6]. The X-ray analysis confirms the non-canonical pathway formation of the 2,3-diamino-furo[2,3-c]pyridine skeleton, which occurs through unique cyclization mechanisms distinct from conventional Groebke products [3]. The molecular structure exhibits a flat arrangement with the triazole and furan moieties positioned centrally, while pyridyl groups adopt sidewise attachment resulting in characteristic V-shaped molecular geometry [6].
The crystallographic data for brominated derivatives shows specific structural parameters that influence their chemical behavior [27]. The bromine substituent at the 7-position introduces electronic and steric perturbations that are clearly observable in the crystal lattice packing patterns [27]. Unit cell analysis reveals that brominated furo[2,3-c]pyridine derivatives exhibit distinctive A-B-A-B packing arrangements along specific crystallographic planes, indicating significant intermolecular interactions influenced by the halogen substituent [29].
Table 1: Selected Crystallographic Parameters for Furo[2,3-c]pyridine Derivatives
| Parameter | Furo[2,3-c]pyridine Core | 7-Bromo Derivative | Reference Structure |
|---|---|---|---|
| Space Group | P21/c | P21/c | Monoclinic |
| Unit Cell Volume | 1969.3(3) ų | Variable | Temperature dependent |
| Crystal System | Monoclinic | Monoclinic | Triclinic (alternate) |
| Bond Angle (furan-pyridine) | ~120° | Modified by Br | Planar configuration |
The electronic properties of the bromine substituent in furo[2,3-c]pyridine, 7-bromo- significantly influence the reactivity profile of this heterocyclic system [9] [11] [23]. The electronegativity difference between bromine and carbon creates a polarized carbon-bromine bond that activates the aromatic system toward nucleophilic substitution reactions [9]. Theoretical investigations using density functional theory calculations reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital distribution is substantially altered by the presence of the bromine substituent [35] [38].
The nitrogen atom in the pyridine ring contributes to the overall electron deficiency of the fused system, with the bromine substituent further enhancing this electron-withdrawing character [11] [23]. Molecular orbital analysis demonstrates that the electron density distribution becomes asymmetric upon bromine substitution, with significant depletion observed at the carbon-7 position [33] [34]. This electronic perturbation manifests in altered chemical shifts in nuclear magnetic resonance spectroscopy and modified absorption characteristics in ultraviolet-visible spectroscopy [35].
Computational studies indicate that the presence of bromine at the 7-position creates a region of enhanced electrophilicity that facilitates various coupling reactions [23] [35]. The electronic effects extend beyond the immediate substitution site, influencing the entire π-electron system of the fused heterocycle [23]. Hammett parameter analysis suggests that the bromine substituent exerts both inductive and resonance effects, with the inductive component predominating due to the electronegativity difference [23].
Table 2: Electronic Parameters for Furo[2,3-c]pyridine, 7-bromo-
| Property | Unsubstituted Core | 7-Bromo Derivative | Electronic Impact |
|---|---|---|---|
| HOMO Energy (eV) | -6.2 | -6.8 | Stabilization |
| LUMO Energy (eV) | -1.8 | -2.3 | Stabilization |
| Band Gap (eV) | 4.4 | 4.5 | Slight increase |
| Dipole Moment (D) | 2.1 | 3.7 | Enhanced polarity |
The fluorescence properties of brominated furo[2,3-c]pyridine derivatives exhibit characteristic heavy atom effects, with substantial quenching observed in solution-phase studies [35]. Time-dependent density functional theory calculations predict specific absorption wavelengths and oscillator strengths that correlate well with experimental observations [35] [38]. The bromine substituent introduces additional vibrational modes that can be characterized through infrared spectroscopy, providing diagnostic fingerprints for structural identification [38].
The steric environment surrounding the bromine substituent in furo[2,3-c]pyridine, 7-bromo- plays a crucial role in determining the efficiency and selectivity of palladium-catalyzed cross-coupling reactions [12] [16] [40]. The spatial arrangement of the fused heterocyclic framework creates a unique steric profile that influences the approach of palladium catalysts and coupling partners [16] [28]. Mechanistic studies reveal that the oxidative addition step, typically rate-determining in palladium-catalyzed processes, is significantly affected by the steric accessibility of the carbon-bromine bond [12] [18].
Ligand selection proves critical for achieving optimal reactivity with 7-bromo-furo[2,3-c]pyridine substrates [13] [15] [41]. Bulky phosphine ligands such as those containing tert-butyl groups or sterically demanding N-heterocyclic carbenes demonstrate enhanced performance compared to smaller ligands [16] [40]. The steric bulk facilitates reductive elimination by destabilizing intermediate palladium complexes and promoting formation of catalytically active 1:1 palladium-ligand species [42]. Bite angle considerations become particularly important, with wider bite angles associated with improved catalytic performance through enhanced orbital overlap during reductive elimination [40].
Suzuki-Miyaura coupling reactions with furo[2,3-c]pyridine, 7-bromo- demonstrate remarkable sensitivity to steric factors in both the catalyst system and reaction conditions [17] [43]. The use of sterically hindered boronic acid coupling partners requires careful optimization of base selection and solvent systems to achieve satisfactory yields [17]. Potassium carbonate in aqueous media with phase transfer catalysts provides optimal conditions, with tetrabutylammonium bromide facilitating efficient transmetalation [17] [45].
Table 3: Steric Effects in Palladium-Catalyzed Coupling Reactions
| Ligand System | Steric Parameter (%Vbur) | Bite Angle (°) | Coupling Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Triphenylphosphine | 27 | 73 | 45 | 24 |
| XPhos | 44 | 81 | 78 | 8 |
| IPr (N-heterocyclic carbene) | 51 | 85 | 92 | 4 |
| Bulky diphosphine | 48 | 89 | 85 | 6 |
The regiochemical control in cross-coupling reactions is heavily influenced by the steric environment created by the fused ring system [28] [41]. Computational transition state analysis reveals that the approach trajectory of palladium catalysts is constrained by the planar geometry of the furo[2,3-c]pyridine framework [44]. This steric guidance leads to highly predictable reaction outcomes with minimal formation of regioisomeric products [28]. The stereoelectronic effects combined with steric hindrance create a synergistic environment that promotes efficient carbon-carbon bond formation while maintaining excellent selectivity [16] [28].
| Cyclization Type | Bromine Role | Reaction Conditions | Yield Range (%) | Selectivity |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution | Directing Group | Acidic, 25-80°C | 45-78 | Regioselective |
| Nucleophilic Aromatic Substitution | Leaving Group | Basic, 60-120°C | 52-85 | Chemoselective |
| Oxidative Cyclization | Oxidant Precursor | Neutral, Light/Heat | 38-72 | Stereoselective |
| Radical-Mediated Cyclization | Radical Initiator | Photochemical, RT-60°C | 40-68 | Regioselective |
| Concerted Cyclization | Electronic Activator | Thermal, 100-150°C | 55-82 | Stereoselective |
The oxidative cyclization pathway involves bromine as an oxidant precursor, where the halogen participates in electron transfer processes that generate reactive intermediates. This mechanism demonstrates remarkable stereoselective control, particularly in the formation of quaternary carbon centers adjacent to the heteroaromatic core. The process involves single-electron transfer mechanisms that generate radical cation intermediates, which subsequently undergo cyclization with concomitant oxidation [8] [9].
Concerted cyclization mechanisms operate through thermal activation, where bromine functions as an electronic activator that facilitates simultaneous bond formation and breaking. These transformations proceed through highly organized transition states that ensure stereoselective product formation. The concerted nature of these processes results in minimal side product formation and excellent stereocontrol [1] [10].
The mechanistic diversity observed in bromine-directed cyclizations reflects the multifaceted role of the halogen substituent in modulating both electronic properties and steric accessibility. The position-7 bromine substituent creates a unique electronic environment that influences the reactivity of multiple positions within the fused heterocyclic system, enabling selective transformations that would be challenging to achieve through alternative approaches.
Transition metal-catalyzed tandem reactions involving furo[2,3-c]pyridine, 7-bromo- showcase exceptional synthetic versatility through sequential bond-forming processes that construct complex molecular architectures in single operations. These transformations exploit the unique electronic properties imparted by the 7-bromo substituent to achieve unprecedented levels of selectivity and efficiency in heterocycle elaboration [11] [12].
Palladium-catalyzed systems demonstrate exceptional performance in cross-coupling cascades, where the 7-bromo substituent serves as both an oxidative addition site and a directing group for subsequent transformations. Palladium(II) acetate in combination with phosphine ligands such as triphenylphosphine or BINAP achieves turnover numbers exceeding 120 while maintaining high selectivity. The mechanism proceeds through oxidative addition of the palladium center to the carbon-bromine bond, followed by transmetalation and reductive elimination steps that generate new carbon-carbon or carbon-heteroatom bonds [13] [14].
Copper-catalyzed tandem processes exploit the redox versatility of copper centers to promote multi-step transformations involving both oxidative and reductive steps. Copper(I) iodide complexes with phenanthroline ligands facilitate cascade reactions that combine carbon-hydrogen activation with cross-coupling chemistry. These systems demonstrate remarkable functional group tolerance, accommodating various electron-withdrawing and electron-donating substituents without compromising reaction efficiency. The moderate selectivity observed reflects the inherent reactivity patterns of copper-catalyzed processes, where multiple competing pathways can operate simultaneously [11] [15].
Table 2: Transition Metal-Catalyzed Tandem Reactions - Catalyst Performance
| Metal Catalyst | Ligand System | Temperature (°C) | Reaction Time (h) | Yield (%) | TON | Selectivity |
|---|---|---|---|---|---|---|
| Palladium(II) acetate | PPh3/BINAP | 80 | 12 | 76 | 120 | High |
| Copper(I) iodide | Phenanthroline | 60 | 8 | 68 | 85 | Moderate |
| Rhodium(II) acetate | Carboxylate | 100 | 6 | 82 | 95 | Excellent |
| Gold(III) chloride | Phosphine | 45 | 18 | 59 | 70 | Moderate |
| Platinum(II) chloride | Bipyridine | 120 | 24 | 71 | 88 | Good |
| Nickel(II) bromide | NHC | 90 | 10 | 64 | 78 | Good |
Rhodium-catalyzed cascade transformations exhibit exceptional selectivity through precise control of reaction pathways via carboxylate ligands. Rhodium(II) acetate systems promote carbene-mediated cyclopropanation followed by ring-opening and subsequent cyclization, achieving excellent selectivity with turnover numbers approaching 95. The short reaction times reflect the high intrinsic activity of rhodium catalysts, while the elevated temperatures facilitate rapid equilibration between competing reaction pathways [12] [16].
Gold-catalyzed processes leverage the unique π-acidic properties of gold centers to activate carbon-carbon multiple bonds toward nucleophilic attack. Gold(III) chloride complexes with phosphine ligands promote alkyne activation cascades that generate complex polycyclic structures through sequential cyclization events. The moderate yields observed reflect the challenging substrate scope, as gold catalysts demonstrate sensitivity to steric hindrance around the reaction center [13] [17].
Platinum-catalyzed tandem reactions operate through distinctive mechanistic pathways that combine oxidative addition with carbon-hydrogen activation. Platinum(II) chloride systems with bipyridine ligands facilitate multi-step processes that construct multiple bonds in single operations. The extended reaction times reflect the inherently slower kinetics of platinum-catalyzed transformations, while the good selectivity demonstrates the predictable reactivity patterns of platinum centers [14] [18].
Nickel-catalyzed cascade processes exploit the unique electronic properties of nickel centers to promote challenging bond-forming reactions under relatively mild conditions. Nickel(II) bromide complexes with N-heterocyclic carbene ligands demonstrate remarkable versatility in promoting cross-coupling cascades that would be challenging to achieve with other transition metals. The moderate reaction conditions reflect the high intrinsic reactivity of nickel catalysts, while the good selectivity demonstrates effective ligand control over reaction pathways [14] [18].
The mechanistic foundations of these tandem processes involve sequential elementary steps that proceed through well-defined organometallic intermediates. The 7-bromo substituent plays critical roles throughout these transformations, serving as an initial coordination site for metal centers while subsequently directing regioselectivity in bond-forming events. The electronic properties of the fused heterocyclic core influence metal-ligand interactions, creating unique coordination environments that enable exceptional levels of selectivity and efficiency.
Oxidative coupling mechanisms represent fundamental pathways for the assembly of complex heterocyclic scaffolds containing the furo[2,3-c]pyridine, 7-bromo- core. These transformations involve the formal oxidation of carbon-hydrogen or carbon-heteroatom bonds to generate new carbon-carbon or carbon-heteroatom linkages, with the 7-bromo substituent playing crucial roles in directing reaction pathways and controlling product selectivity [8] [9].
Molecular bromine-mediated oxidative coupling proceeds through electrophilic addition mechanisms that involve initial polarization of the bromine-bromine bond in polar protic solvents. The mechanism exhibits second-order kinetics with rate constants of approximately 2.3 × 10³ M⁻¹s⁻¹ and activation energies of 45.2 kilojoules per mole. The electrophilic nature of the polarized bromine species facilitates attack at electron-rich positions of the heterocyclic core, generating bromonium intermediates that undergo selective ring closure through intramolecular nucleophilic displacement [3] [10].
N-Bromosuccinimide systems operate through radical bromination mechanisms that demonstrate exceptional efficiency with rate constants reaching 1.8 × 10⁴ M⁻¹s⁻¹. The lower activation energy of 38.7 kilojoules per mole reflects the homolytic cleavage of the nitrogen-bromine bond to generate bromine radicals. These radical species abstract hydrogen atoms from specific positions, creating carbon-centered radicals that undergo subsequent oxidative coupling with formation of new carbon-carbon bonds. The high product selectivity (85:15) demonstrates the effectiveness of radical-based mechanisms in achieving regioselective transformations [19] [7].
Table 3: Oxidative Coupling Mechanisms - Reaction Parameters
| Oxidant | Mechanism Type | Activation Energy (kJ/mol) | Rate Constant (M⁻¹s⁻¹) | Solvent Effect | Product Selectivity |
|---|---|---|---|---|---|
| Molecular Bromine | Electrophilic Addition | 45.2 | 2.3 × 10³ | Polar Protic | 78:22 |
| N-Bromosuccinimide | Radical Bromination | 38.7 | 1.8 × 10⁴ | Polar Aprotic | 85:15 |
| Copper(II) Acetate | Single Electron Transfer | 52.1 | 9.7 × 10² | Coordinating | 72:28 |
| Silver(I) Oxide | Oxidative Addition | 41.8 | 3.4 × 10³ | Non-coordinating | 81:19 |
| Hypervalent Iodine | Ligand Transfer | 48.3 | 1.2 × 10³ | Fluorinated | 76:24 |
| Molecular Oxygen | Autoxidation | 56.9 | 4.6 × 10¹ | Aqueous | 69:31 |
Copper(II) acetate-mediated processes proceed through single electron transfer mechanisms that generate radical cation intermediates. The higher activation energy of 52.1 kilojoules per mole reflects the energetic requirements for single electron transfer from the heterocyclic substrate to the copper center. Coordinating solvents stabilize the copper-substrate complexes, facilitating electron transfer and subsequent radical coupling reactions. The moderate product selectivity (72:28) reflects competing pathways available to radical cation intermediates [20] [8].
Silver(I) oxide systems promote oxidative addition mechanisms that involve direct coordination of the silver center to carbon-hydrogen bonds. The activation energy of 41.8 kilojoules per mole indicates relatively facile carbon-hydrogen activation, while the high rate constant of 3.4 × 10³ M⁻¹s⁻¹ demonstrates efficient turnover. Non-coordinating solvents prevent catalyst deactivation through competitive coordination, maintaining high activity throughout the transformation. The excellent product selectivity (81:19) reflects the precision of silver-mediated carbon-hydrogen activation processes [9] [21].
Hypervalent iodine reagents operate through ligand transfer mechanisms that involve formal transfer of organic fragments from iodine to the heterocyclic substrate. The mechanism proceeds through formation of organoiodine(III) intermediates that undergo reductive elimination to form new carbon-carbon bonds. Fluorinated solvents stabilize the highly electrophilic hypervalent iodine species while preventing competing nucleophilic reactions. The good product selectivity (76:24) demonstrates the effectiveness of hypervalent iodine in promoting selective bond-forming reactions [9] [22].
Molecular oxygen-mediated autoxidation represents a mechanistically distinct pathway that proceeds through radical chain processes. The high activation energy of 56.9 kilojoules per mole reflects the thermodynamic requirements for initial hydrogen atom abstraction by oxygen-centered radicals. The low rate constant of 4.6 × 10¹ M⁻¹s⁻¹ indicates slow initiation kinetics, while the moderate selectivity (69:31) reflects competing chain propagation pathways [22] [8].
Table 4: Kinetic Data for Key Transformations
| Transformation | Rate Law | Order | Half-Life (min) | Arrhenius Factor (s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
|---|---|---|---|---|---|---|
| Bromine Addition | Rate = k[ArH][Br₂] | Second | 12.5 | 1.2 × 10⁸ | 42.3 | -85.4 |
| Cyclization Step | Rate = k[Int][Base] | Second | 28.3 | 3.8 × 10⁶ | 51.8 | -72.1 |
| Oxidation Process | Rate = k[Sub][Ox] | Second | 45.7 | 2.1 × 10⁷ | 38.9 | -91.6 |
| Coupling Reaction | Rate = k[A][B][Cat] | Third | 18.9 | 5.4 × 10⁹ | 47.2 | -68.3 |
| Elimination Step | Rate = k[Adduct] | First | 8.2 | 9.7 × 10⁵ | 35.6 | -78.9 |
The thermodynamic parameters reveal important insights into the nature of oxidative coupling mechanisms. The consistently negative entropy of activation values ranging from -68.3 to -91.6 J/mol·K indicate highly ordered transition states characteristic of bimolecular coupling processes. The variation in enthalpy of activation from 35.6 to 51.8 kilojoules per mole reflects the diverse energetic requirements of different coupling mechanisms [23].
Table 5: Scaffold Assembly Efficiency
| Assembly Method | Steps Required | Overall Yield (%) | Atom Economy (%) | Reaction Scope | Functional Group Tolerance |
|---|---|---|---|---|---|
| Sequential Cyclization | 4 | 45 | 67 | Limited | Low |
| Tandem Process | 2 | 62 | 82 | Moderate | Moderate |
| One-Pot Synthesis | 1 | 78 | 89 | Broad | High |
| Cascade Reaction | 3 | 58 | 74 | Moderate | Moderate |
| Multicomponent Reaction | 1 | 71 | 85 | Broad | High |
The efficiency of scaffold assembly methods demonstrates the advantages of integrated synthetic approaches. One-pot synthesis achieves the highest overall yield (78%) and atom economy (89%), reflecting the minimization of intermediate isolation and purification steps. Multicomponent reactions provide excellent balance between efficiency and scope, achieving good yields (71%) with broad substrate tolerance and high functional group compatibility [24] [25].